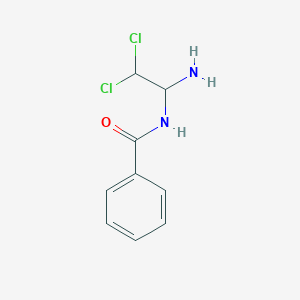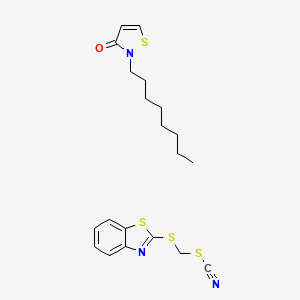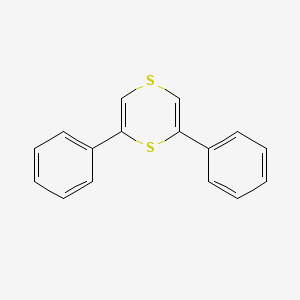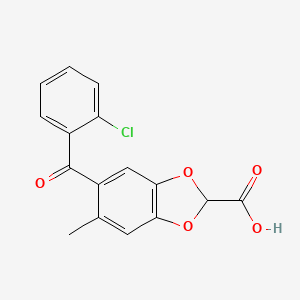
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both triethylsilyl and trimethylsilyl groups attached to a phenyl-substituted propenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the reaction of a phenyl-substituted propenone with triethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides. The general reaction scheme can be represented as follows:
[ \text{Ph-CH=CH-CO-Ph} + \text{Et}_3\text{SiCl} + \text{Me}_3\text{SiCl} + \text{Et}_3\text{N} \rightarrow \text{Ph-CH=CH-C(O)-Ph-(SiEt}_3)(\text{SiMe}_3) ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-protected ketones or aldehydes.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Silyl-protected ketones or aldehydes.
Reduction: Silyl-protected alcohols.
Substitution: Compounds with new functional groups replacing the silyl groups.
Applications De Recherche Scientifique
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(trimethylsilyl)prop-2-en-1-one: Lacks the triethylsilyl group, which may affect its reactivity and applications.
1-Phenyl-3-(triethylsilyl)prop-2-en-1-one: Lacks the trimethylsilyl group, leading to different chemical properties.
1-Phenyl-3-(triisopropylsilyl)prop-2-en-1-one: Contains a bulkier silyl group, which can influence steric effects and reactivity.
Uniqueness
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity
Propriétés
Numéro CAS |
90313-69-2 |
|---|---|
Formule moléculaire |
C18H30OSi2 |
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
1-phenyl-3-triethylsilyl-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C18H30OSi2/c1-7-21(8-2,9-3)18(20(4,5)6)15-17(19)16-13-11-10-12-14-16/h10-15H,7-9H2,1-6H3 |
Clé InChI |
VFUXXCWWNIKNTP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(=CC(=O)C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)






![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)

